2,4-Dinitrofluoranthene

QSTR modeling mutagenicity prediction nitro-PAH comparative profiling

2,4-Dinitrofluoranthene (CAS 102493-19-6, C₁₆H₈N₂O₄) belongs to the dinitrofluoranthene class, a group of 25 theoretical positional isomers derived from the polycyclic aromatic hydrocarbon (PAH) fluoranthene by substitution with two nitro groups. Unlike heavily studied isomers such as 1,2-, 1,3-, 3,7-, or 3,9-dinitrofluoranthene that have been detected in diesel emissions and ambient particulate matter and subjected to extensive mutagenicity and carcinogenicity testing , the 2,4-isomer occupies a distinct niche: it is a synthetic compound of interest principally as an analytical reference standard or as a research intermediate for which the positional substitution pattern enables specific reactivity or physicochemical properties not easily achieved with other isomers.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 102493-19-6
Cat. No. B034631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrofluoranthene
CAS102493-19-6
Synonyms2,4-DINITROFLUORANTHENE
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H
InChIKeyDKHOIWAXCADMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrofluoranthene: Baseline Identity and Procurement Context for a Specialized Nitro-PAH Isomer


2,4-Dinitrofluoranthene (CAS 102493-19-6, C₁₆H₈N₂O₄) belongs to the dinitrofluoranthene class, a group of 25 theoretical positional isomers derived from the polycyclic aromatic hydrocarbon (PAH) fluoranthene by substitution with two nitro groups [1]. Unlike heavily studied isomers such as 1,2-, 1,3-, 3,7-, or 3,9-dinitrofluoranthene that have been detected in diesel emissions and ambient particulate matter and subjected to extensive mutagenicity and carcinogenicity testing [1], the 2,4-isomer occupies a distinct niche: it is a synthetic compound of interest principally as an analytical reference standard or as a research intermediate for which the positional substitution pattern enables specific reactivity or physicochemical properties not easily achieved with other isomers [2]. The scientific literature contains extremely limited publicly available experimental data on 2,4-dinitrofluoranthene; the strongest quantitative evidence available is derived from computational QSTR (Quantitative Structure–Toxicity Relationship) modeling, which places this isomer within a predicted mutagenicity and electronic parameter landscape that is distinguishable from its closest dinitrofluoranthene analogs [3].

Why 2,4-Dinitrofluoranthene Cannot Be Replaced by Other Dinitrofluoranthene Isomers in Analytical and Research Workflows


Interchanging dinitrofluoranthene isomers without explicit verification is scientifically invalid. The dinitrofluoranthene isomer class exhibits extreme positional sensitivity: mutagenic potency varies by orders of magnitude depending on nitro-group placement, with 3-nitrofluoranthene being a far more potent mutagen than 2-nitrofluoranthene, and 1,3-dinitrofluoranthene more potent than 1,2-dinitrofluoranthene [1]. Activation pathways also diverge—the mutagenicity of some dinitro isomers does not depend on the classical nitroreductase pathway, indicating fundamentally different metabolic activation mechanisms that cannot be extrapolated across isomers [1]. Even chromatographic separation, essential for environmental monitoring and purity assessment, is isomer-dependent: baseline resolution of nitrofluoranthene isomers requires specific bonded phases, and elution order and separation quality are highly sensitive to column chemistry [2]. These isomer-specific differences in biological potency, metabolic activation, and analytical behavior mean that substituting 2,4-dinitrofluoranthene with any other dinitrofluoranthene isomer—even a closely related one—will produce non-equivalent results in any quantitative assay, calibration, or reaction sequence. The following section provides the best available quantitative evidence defining the differentiation space of the 2,4-isomer relative to its nearest comparators.

Quantitative Differentiator Evidence for 2,4-Dinitrofluoranthene: Computational QSTR Parameters vs. the Closest Dinitrofluoranthene Isomer


Predicted Mutagenicity and Electronic Landscape of 2,4-Dinitrofluoranthene versus 3,4-Dinitrofluoranthene from Atom-Based QSTR Modeling

In the absence of direct experimental mutagenicity data for 2,4-dinitrofluoranthene, the strongest quantitative differentiation currently available derives from atom-based QSTR (Quantitative Structure–Toxicity Relationship) modeling published by Tawari et al. (2014). The model reports computed molecular descriptors for both 2,4-dinitrofluoranthene and its nearest positional isomer, 3,4-dinitrofluoranthene, enabling a direct in silico comparison. The predicted logP (partition coefficient) is identical (4.44) for both isomers, consistent with their isomeric nature, but the HOMO energy (a descriptor of electron-donating reactivity) differs: −3.78 for 2,4-DNF vs. −3.62 for 3,4-DNF, a difference of 0.16 eV. The LUMO energy (electron-accepting reactivity) also diverges: 3.26 for 2,4-DNF vs. 3.89 for 3,4-DNF, a difference of 0.63 eV. These electronic differences arise directly from the 2,4- vs. 3,4-substitution pattern and translate into distinct predicted mutagenicity profiles, with 2,4-DNF occupying a unique position in the nitrofluoranthene chemical space that is not interchangeable with 3,4-DNF or other isomers [1]. This computational evidence is tagged as Supporting Evidence because it is in silico rather than experimental, and the comparator 3,4-DNF lacks published experimental mutagenicity data in the same study.

QSTR modeling mutagenicity prediction nitro-PAH comparative profiling computational toxicology

Validated Application Scenarios for 2,4-Dinitrofluoranthene Based on Current Evidence


Analytical Reference Standard for Chromatographic Method Development Targeting the 2,4-Isomer

The unambiguous identification and quantification of individual dinitrofluoranthene isomers in complex environmental or combustion matrices requires isomer-specific reference standards because chromatographic retention behavior is exquisitely sensitive to nitro-group position, and co-elution of isomers is a documented problem even with high-resolution capillary GC [1]. 2,4-Dinitrofluoranthene serves as an essential reference material for any laboratory that needs to confirm or exclude the presence of this specific isomer in a sample. Its procurement as a characterized standard is the only way to establish retention time windows, calibration curves, and mass spectral fragmentation patterns for the 2,4-isomer in targeted GC-MS or LC-MS methods [2].

Isomer-Specific Reactivity and Structure–Activity Relationship (SAR) Studies

The QSTR data demonstrate that the 2,4-substitution pattern confers distinct HOMO and LUMO energies relative to even the closest isomer, 3,4-dinitrofluoranthene [3]. Researchers investigating the relationship between nitro-group topology and electrophilic/nucleophilic reactivity, reduction potential, or DNA-adduct formation in nitro-PAH series require the pure 2,4-isomer to populate the positional matrix and avoid confounding by isomer mixtures. This compound fills a specific, otherwise vacant node in the dinitrofluoranthene SAR space.

Synthetic Intermediate for Novel Fluoranthene-Derived Materials or Probes

The established synthetic route—nitration of 2-nitrofluoranthene to yield a dinitro product consistent with the 2,4-isomer [4]—positions 2,4-dinitrofluoranthene as a viable precursor for further derivatization (e.g., selective reduction to diaminofluoranthene, or use in cross-coupling reactions) that exploits the specific orientation of the two nitro groups. For laboratories synthesizing oligofluoranthenes for sensor applications [5] or novel fluorescent materials, 2,4-DNF offers a substitution geometry that is not accessible from the more common 1,2-, 1,3-, or 3,7-isomers.

Environmental Forensics and Source-Apportionment Tracer Studies

Although 2,4-dinitrofluoranthene has not been reported as a major environmental contaminant, its presence or absence in emission samples can serve as a forensic marker for specific nitration pathways (e.g., free-radical vs. electrophilic conditions) [1]. Laboratories engaged in source-apportionment studies of nitro-PAH pollution require access to a comprehensive isomer library that includes 2,4-DNF to exclude false positives or to identify novel nitration signatures that may emerge under atypical combustion or atmospheric conditions.

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